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Compound of Interest |

6-Methoxy-2,2-dimethylchroman-
Compound Name:

4-ol
CAS No.: 65383-71-3
Cat. No.: B1371833

Get Quote

\ J

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-
methoxy-2,2-dimethylchroman-4-ol, a key heterocyclic compound with potential applications
in medicinal chemistry and materials science. As experimental spectra for this specific alcohol
are not readily available in the public domain, this document leverages established
spectroscopic principles and data from structurally analogous compounds to provide a robust
predictive characterization. This guide is intended for researchers, scientists, and drug
development professionals who require a thorough understanding of the structural elucidation
of this molecule through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear
magnetic resonance (NMR) spectroscopy.

Molecular Structure and Overview

6-Methoxy-2,2-dimethylchroman-4-ol is a derivative of the chroman scaffold, characterized
by a methoxy group at the 6-position, two geminal methyl groups at the 2-position, and a
hydroxyl group at the 4-position. The molecular formula is C12H1603, and the calculated
molecular weight is approximately 208.25 g/mol . The presence of these functional groups
gives rise to a unigue spectroscopic fingerprint that can be definitively analyzed.
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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elucidating the structure of a compound through its fragmentation pattern.

Predicted Mass Spectrum

The electron ionization (El) mass spectrum of 6-methoxy-2,2-dimethylchroman-4-ol is
expected to show a molecular ion peak (M*) at an m/z of 208. The fragmentation of this
molecular ion is predicted to be driven by the stable chroman ring system and the functional

groups attached.

A key fragmentation pathway is likely initiated by the loss of a methyl group from the gem-
dimethyl group at the 2-position, leading to a stable oxonium ion. Subsequent fragmentation
could involve the loss of water from the hydroxyl group at the 4-position and cleavage of the
heterocyclic ring.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 6-methoxy-2,2-
dimethylchroman-4-ol under EI-MS conditions.
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Caption: Predicted EI-MS fragmentation of 6-Methoxy-2,2-dimethylchroman-4-ol.

Experimental Protocol for Mass Spectrometry

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization source.

Methodology:

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile
organic solvent such as dichloromethane or ethyl acetate.

e GC Separation: Inject 1 pL of the sample solution into the GC. Utilize a suitable capillary
column (e.g., HP-5MS) with a temperature program designed to elute the compound of
interest.

» MS Analysis: The mass spectrometer should be operated in El mode at 70 eV. Acquire mass
spectra over a range of m/z 40-400.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 6-methoxy-2,2-dimethylchroman-4-ol is expected to exhibit characteristic
absorption bands corresponding to its key functional groups.

Table 1: Predicted IR Absorption Bands
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Wavenumber (cm~?) Functional Group Description of Vibration
3600-3200 O-H (Alcohol) Stretching, broad
3000-2850 C-H (Aliphatic & Aromatic) Stretching

1610, 1500, 1460 C=C (Aromatic) Ring Stretching

1250-1000 C-O (Ether & Alcohol) Stretching

The presence of a broad absorption band in the region of 3600-3200 cm~* will be a strong
indicator of the hydroxyl group. The C-O stretching bands for the ether and alcohol
functionalities will likely appear in the fingerprint region between 1250 and 1000 cm™1.

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Methodology:
o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

o Data Acquisition: Record the spectrum over a range of 4000-400 cm~* with a resolution of 4
cm~1, Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Background Correction: A background spectrum of the clean, empty ATR crystal should be
recorded and automatically subtracted from the sample spectrum.

o Data Analysis: Identify and assign the major absorption bands to the corresponding
functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Spectrum
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The *H NMR spectrum of 6-methoxy-2,2-dimethylchroman-4-ol is expected to show distinct

signals for each unique proton environment.

Table 2: Predicted *H NMR Chemical Shifts and Multiplicities

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Aromatic (H-5, H-7, H-
~ 6.8-6.6 m 3H
8)
~4.8 t 1H H-4
3.77 S 3H -OCHs
~25-1.8 m 2H H-3
1.45,1.20 S, S 6H 2 x -CHs (at C-2)
~ 2.0 (broad) S 1H -OH

The aromatic protons will appear as a complex multiplet in the upfield region of the aromatic

spectrum due to the electron-donating methoxy group. The proton at the 4-position (H-4) is

expected to be a triplet due to coupling with the adjacent methylene protons at the 3-position.

The two methyl groups at the 2-position are diastereotopic and may appear as two distinct

singlets. The hydroxyl proton will likely be a broad singlet, and its chemical shift can be

concentration-dependent.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted 3C NMR Chemical Shifts
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Chemical Shift (6, ppm) Carbon Assignment
~ 154 C-6

~ 148 C-8a

~122 C-4a

~117-114 C-5,C-7,C-8

~76 C-2

~ 65 C-4

55.6 -OCHs

~ 45 C-3

~ 26, 24 2 x -CHs (at C-2)

The chemical shifts are predicted based on the analysis of related chromanone structures.[1]
The carbons of the aromatic ring will be in the range of 114-154 ppm. The carbon bearing the
hydroxyl group (C-4) will be significantly deshielded, appearing around 65 ppm.

Key NMR Correlations (Predicted)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC
(Heteronuclear Single Quantum Coherence) would be instrumental in confirming the
assignments.

COSY (potential, solvent dependent)

H-3

(~2.5-1.8 ppm)
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Caption: Predicted key *H-'H COSY correlations for the aliphatic region.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum.

e 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC (Heteronuclear
Multiple Bond Correlation) experiments to confirm the structural assignments.

o Data Processing and Analysis: Process the spectra using appropriate software and assign
the signals based on chemical shifts, multiplicities, and correlation data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of 6-methoxy-2,2-dimethylchroman-4-ol. The interpretations of the mass
spectrum, infrared spectrum, and NMR spectra are grounded in established principles and data
from closely related compounds. The detailed experimental protocols provided herein offer a
clear roadmap for researchers to acquire and analyze the spectroscopic data for this
compound, facilitating its unambiguous identification and further investigation in various
scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Spectroscopic Characterization of 6-Methoxy-2,2-
dimethylchroman-4-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1371833/docs#spectroscopic-characterization-of-6-
methoxy-2-2-dimethylchroman-4-ol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371833?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

